Tripalmitolein

Description

Tripalmitolein has been reported in Lysiphlebia japonica and Aphis gossypii with data available.

TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

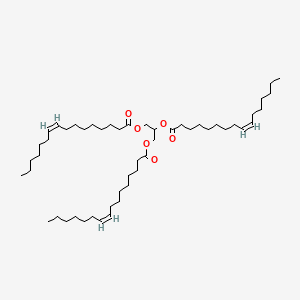

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cellular Function of Tripalmitolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitolein, a triacylglycerol (TAG) comprised of a glycerol backbone esterified with three palmitoleic acid molecules, is a key player in cellular lipid metabolism. While its primary role is the storage of energy within lipid droplets, emerging evidence suggests a more nuanced involvement in cellular signaling and protection against metabolic stress. This technical guide provides a comprehensive overview of the core functions of this compound in cells, detailing its metabolism, its role in lipid droplet dynamics, and its potential impact on cellular signaling pathways. This document synthesizes current knowledge, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual diagrams of relevant pathways to facilitate further research and therapeutic development.

Introduction to this compound

This compound is a simple triacylglycerol, meaning it is composed of a single type of fatty acid: palmitoleic acid (16:1n-7). As a neutral lipid, it is hydrophobic and is primarily found within the core of intracellular lipid droplets.[1] Its physical and chemical properties are largely determined by its constituent monounsaturated fatty acid, which imparts a lower melting point compared to TAGs composed of saturated fatty acids of the same carbon length. This property is crucial for its storage in a liquid state within lipid droplets at physiological temperatures.

Core Functions of this compound in Cells

The primary and most well-established function of this compound is as a dense and efficient form of energy storage. Beyond this, its roles extend to cellular protection and potentially to the modulation of signaling pathways, largely through the actions of its constituent fatty acid, palmitoleic acid.

Energy Storage in Lipid Droplets

Like all triacylglycerols, this compound is synthesized and stored within lipid droplets, which are dynamic organelles responsible for regulating lipid homeostasis.[1] These droplets consist of a neutral lipid core, primarily TAGs and sterol esters, surrounded by a phospholipid monolayer and a host of regulatory proteins. The synthesis of this compound from palmitoleic acid and glycerol-3-phosphate allows the cell to sequester fatty acids in an inert form, preventing potential lipotoxicity from high concentrations of free fatty acids.[2][3]

Protection Against Lipotoxicity

The incorporation of fatty acids into TAGs is a critical mechanism for preventing cellular stress and apoptosis induced by excess free fatty acids, a phenomenon known as lipotoxicity.[2] Saturated fatty acids, such as palmitic acid, can induce endoplasmic reticulum (ER) stress and apoptosis when present in high concentrations. The synthesis of TAGs, including this compound from the monounsaturated palmitoleic acid, provides a protective mechanism by channeling potentially harmful fatty acids into a neutral storage pool.

Source of Bioactive Fatty Acids

Upon metabolic demand, this compound is hydrolyzed by lipases to release glycerol and three molecules of palmitoleic acid. Palmitoleic acid itself is recognized as a lipokine, a lipid hormone that can exert signaling functions. It has been associated with improved insulin sensitivity and the suppression of inflammation, suggesting that the stored pool of this compound can act as a reservoir for this signaling molecule.

Metabolism of this compound

The metabolism of this compound involves its synthesis (lipogenesis) and its breakdown (lipolysis), processes that are tightly regulated by the metabolic state of the cell.

Biosynthesis of this compound

The synthesis of this compound occurs primarily in the endoplasmic reticulum through the glycerol-3-phosphate pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with three molecules of palmitoleoyl-CoA.

Diagram: Biosynthesis of this compound

Caption: The Kennedy pathway for the biosynthesis of this compound in the ER.

Lipolysis of this compound

The breakdown of stored this compound is initiated by the activation of lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which are recruited to the surface of lipid droplets. This process releases palmitoleic acid and glycerol, which can then be utilized for energy production or other metabolic pathways.

Diagram: Lipolysis of this compound

Caption: Stepwise hydrolysis of this compound during lipolysis.

Quantitative Data on Triacylglycerol Metabolism

While specific quantitative data for this compound is limited, the following table summarizes general quantitative data related to triacylglycerol metabolism in cellular models.

| Parameter | Cell Type | Condition | Value | Reference |

| Triglyceride Content | INS-1 (Insulinoma) | Control | 14.5 ng/µg protein | |

| INS-1 (Insulinoma) | 0.5 mM Oleic Acid (24h) | 153.2 ng/µg protein | ||

| Fatty Acid Incorporation into Triglycerides | Hamster Hepatocytes | 4h incubation with radiolabeled oleic acid | 13% of total incorporated oleic acid | |

| Lipid Droplet Fusion Rate | 3T3-L1 Adipocytes | Basal | Low constitutive fusion | |

| 3T3-L1 Adipocytes | Stimulated (SR 59230A) | Rapid fusion (<10s for membrane continuity) |

Experimental Protocols

In Vitro Treatment of Cells with Fatty Acids

This protocol describes the preparation and administration of fatty acid solutions to cultured cells to study their metabolic effects.

-

Preparation of Fatty Acid-BSA Conjugate:

-

Prepare a 100 mM stock solution of palmitoleic acid in ethanol.

-

Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free culture medium.

-

Warm the BSA solution to 37°C.

-

Slowly add the palmitoleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 5 mM fatty acid in 10% BSA). This results in a molar ratio of approximately 3:1 fatty acid to BSA.

-

Sterile filter the fatty acid-BSA conjugate solution.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the culture medium with serum-free medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 100-500 µM).

-

Incubate the cells for the desired time period (e.g., 4-24 hours).

-

As a control, treat cells with BSA solution without the fatty acid.

-

Quantification of Intracellular Triglycerides

This protocol outlines a colorimetric method for quantifying total intracellular triglyceride content.

-

Cell Lysis:

-

Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet cell debris.

-

-

Triglyceride Quantification:

-

Use a commercial triglyceride quantification kit.

-

In a 96-well plate, add a small volume of cell lysate.

-

Add the lipase solution provided in the kit to hydrolyze the triglycerides into glycerol and free fatty acids. Incubate as per the manufacturer's instructions.

-

Add the reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe.

-

Incubate to allow for the enzymatic reactions to proceed, resulting in a color change.

-

Measure the absorbance at the recommended wavelength (e.g., 570 nm).

-

Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

Analysis of Fatty Acid Incorporation into Lipids by Thin-Layer Chromatography (TLC)

This protocol describes the use of radiolabeled fatty acids and TLC to trace their incorporation into different lipid species.

-

Cell Treatment with Radiolabeled Fatty Acid:

-

Treat cells with a radiolabeled fatty acid (e.g., [³H]palmitoleic acid) complexed to BSA as described in Protocol 5.1.

-

-

Lipid Extraction:

-

After incubation, wash the cells with PBS.

-

Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Collect the lower organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extract onto a silica TLC plate.

-

Develop the plate in a TLC tank containing a solvent system appropriate for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

Allow the solvent to migrate up the plate.

-

Dry the plate and visualize the lipid spots using a phosphorimager or by scraping the silica corresponding to different lipid standards and quantifying the radioactivity by liquid scintillation counting.

-

Identify the triglyceride spot by comparing its migration to a known triglyceride standard.

-

Signaling Pathways and Logical Relationships

While direct evidence for this compound as a signaling molecule is lacking, its breakdown product, palmitoleic acid, is known to influence several key metabolic signaling pathways.

Diagram: Potential Signaling Roles of Palmitoleic Acid

Caption: Potential downstream effects of palmitoleic acid released from this compound.

Conclusion

This compound is a fundamental component of cellular energy metabolism, serving as a primary storage form of the monounsaturated fatty acid, palmitoleic acid. Its role in sequestering fatty acids within lipid droplets is crucial for preventing lipotoxicity and maintaining cellular homeostasis. While much of its functional significance is inferred from the known biological activities of palmitoleic acid, the dynamics of this compound synthesis, storage, and mobilization are central to cellular energy balance and metabolic health. Further research is warranted to elucidate the specific roles of this compound itself in cellular processes and its potential as a therapeutic target in metabolic diseases. This guide provides a foundational framework for researchers to explore these avenues.

References

The Biosynthesis of Tripalmitolein in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of tripalmitolein, a triacylglycerol (TAG), in the model organism Saccharomyces cerevisiae. This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction to Triacylglycerol Biosynthesis in Yeast

Saccharomyces cerevisiae serves as a powerful model system for studying lipid metabolism due to the high conservation of metabolic pathways with higher eukaryotes. Triacylglycerols are the primary form of energy storage in yeast, accumulating in cytosolic lipid droplets. The composition of these TAGs is determined by the availability of different fatty acyl-CoAs and the substrate specificities of the acyltransferases involved in their synthesis. This compound is a TAG molecule comprised of a glycerol backbone esterified with three molecules of palmitoleic acid, a C16:1 monounsaturated fatty acid.

The this compound Biosynthesis Pathway

The synthesis of this compound in S. cerevisiae is a multi-step process that begins with the synthesis of the fatty acid precursor, palmitoyl-CoA, and the glycerol backbone. This is followed by the desaturation of palmitoyl-CoA to palmitoleoyl-CoA and its sequential esterification to the glycerol backbone.

De Novo Fatty Acid Synthesis

The initial substrate for fatty acid synthesis is acetyl-CoA, which is carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase, encoded by the ACC1 gene. The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme complex composed of subunits encoded by the FAS1 and FAS2 genes. The primary product of the yeast FAS is palmitoyl-CoA (C16:0-CoA).

Desaturation of Palmitoyl-CoA

The key step in the formation of the palmitoleoyl moiety is the introduction of a double bond into the palmitoyl-CoA molecule. This reaction is catalyzed by the delta-9 fatty acid desaturase, an endoplasmic reticulum membrane protein encoded by the OLE1 gene.[1][2] This enzyme utilizes O2 and electrons from reduced cytochrome b5 to introduce a cis double bond at the delta-9 position of palmitoyl-CoA, yielding palmitoleoyl-CoA (C16:1-CoA).[3] The expression of OLE1 is tightly regulated by the availability of unsaturated fatty acids and oxygen levels.[4]

Synthesis of the Glycerol Backbone

The glycerol backbone for TAG synthesis is derived from glycerol-3-phosphate (G3P), which is primarily produced during glycolysis.

Acylation of the Glycerol Backbone

The assembly of the triacylglycerol molecule involves a series of acylation reactions catalyzed by several acyltransferases, which exhibit some degree of substrate specificity.

-

Formation of Lysophosphatidic Acid: The first acylation step is the transfer of an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate. This reaction is catalyzed by two glycerol-3-phosphate acyltransferases, Gpt2p and Sct1p. Sct1p shows a preference for palmitoyl-CoA.[5]

-

Formation of Phosphatidic Acid: The second acylation occurs at the sn-2 position of lysophosphatidic acid and is catalyzed by lysophosphatidic acid acyltransferases. In yeast, Slc1p and Ale1p (also known as Slc4p) are the primary enzymes responsible for this step. Slc1p preferentially incorporates C18 acyl-CoAs when the sn-1 position is occupied by a C16 acyl group, and vice versa, suggesting a mechanism for generating diverse phospholipid species.

-

Formation of Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase, encoded by the PAH1 gene, to yield diacylglycerol (DAG).

-

Formation of Triacylglycerol: The final step is the acylation of DAG at the sn-3 position. This is catalyzed by two key enzymes with distinct mechanisms:

-

Dga1p: An acyl-CoA:diacylglycerol acyltransferase that utilizes a fatty acyl-CoA molecule as the acyl donor. While it can use a range of acyl-CoAs, in vitro studies have shown a preference for oleoyl-CoA (C18:1-CoA).

-

Lro1p: A phospholipid:diacylglycerol acyltransferase that transfers an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine, to DAG.

-

The combined action and substrate preferences of these acyltransferases will ultimately determine the final composition of the TAG pool, including the abundance of this compound.

Quantitative Data on this compound Biosynthesis

The following tables summarize quantitative data related to the this compound biosynthesis pathway in S. cerevisiae.

Table 1: Fatty Acid Composition of Wild-Type S. cerevisiae

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (mol%) |

| Palmitic Acid | C16:0 | 15.3 |

| Palmitoleic Acid | C16:1 | 48.9 |

| Stearic Acid | C18:0 | 7.8 |

| Oleic Acid | C18:1 | 28.0 |

Data from Ejsing et al., 2009. Cells were grown in synthetic defined medium at 24°C.

Table 2: Molecular Species of Triacylglycerols in Wild-Type S. cerevisiae

| TAG Species (Total Carbons:Double Bonds) | Abundance (mol% of total TAG) | Putative Fatty Acid Composition |

| TAG 48:3 | 25 | e.g., C16:1/C16:1/C16:1 (this compound) |

| TAG 50:3 | 18 | e.g., C16:1/C16:1/C18:1 |

| TAG 52:3 | 12 | e.g., C16:1/C18:1/C18:1 |

| TAG 54:3 | 5 | e.g., C18:1/C18:1/C18:1 (Triolein) |

Data adapted from Ejsing et al., 2009. The exact isomeric composition of each TAG species was not determined.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Total Lipid Extraction from Yeast

This protocol is based on the method described by Folch et al. and adapted for yeast.

Materials:

-

Yeast cell culture

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass beads (0.5 mm diameter)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with distilled water and centrifuge again.

-

Resuspend the cell pellet in a glass tube with a Teflon-lined screw cap.

-

Add glass beads to the tube until they cover the cell pellet.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Agitate the mixture vigorously using a vortex mixer for 15-20 minutes to disrupt the cells.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the cell debris and glass beads.

-

Carefully transfer the supernatant (lipid extract) to a new glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the lipid extract to induce phase separation.

-

Vortex the mixture and centrifuge at 1,000 x g for 5 minutes.

-

Carefully remove the upper aqueous phase.

-

Wash the lower organic phase twice with a mixture of chloroform:methanol:water (3:48:47, v/v/v).

-

Evaporate the solvent from the lower organic phase under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried lipid extract in a known volume of chloroform for further analysis.

Analysis of Triacylglycerol Species by Mass Spectrometry

This protocol provides a general workflow for the analysis of TAG species using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Dried lipid extract (from section 4.1)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., isopropanol, acetonitrile, water, with additives like formic acid and ammonium formate)

-

Internal standards (e.g., deuterated TAGs)

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent for injection (e.g., isopropanol).

-

Add a known amount of internal standard to the sample.

-

Inject the sample onto the C18 column.

-

Elute the lipids using a gradient of mobile phase solvents to separate the different lipid classes and TAG species.

-

Ionize the eluted lipids using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Detect the lipid ions in the mass spectrometer, acquiring data in full scan mode and/or targeted MS/MS mode.

-

Identify the TAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantify the abundance of each TAG species by comparing its peak area to that of the internal standard.

In Vitro Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the activity of DGAT enzymes like Dga1p.

Materials:

-

Yeast microsomal fraction or purified enzyme

-

[14C]-labeled acyl-CoA (e.g., [14C]palmitoleoyl-CoA)

-

Diacylglycerol (e.g., 1,2-dipalmitoleoyl-sn-glycerol)

-

Assay buffer (e.g., Tris-HCl pH 7.4, containing MgCl2 and bovine serum albumin)

-

Scintillation vials and scintillation cocktail

-

Thin-layer chromatography (TLC) plates and developing chamber

-

TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, diacylglycerol, and the enzyme preparation.

-

Initiate the reaction by adding the [14C]-labeled acyl-CoA.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids as described in section 4.1.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the different lipid classes.

-

Visualize the lipid spots (e.g., by autoradiography or by staining with iodine vapor).

-

Scrape the spot corresponding to triacylglycerol into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated into the TAG fraction.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: this compound Biosynthesis Pathway in S. cerevisiae.

Caption: Experimental Workflow for Total Lipid Extraction from Yeast.

Caption: Regulation of the OLE1 Gene in S. cerevisiae.

References

- 1. YALI0E32769g (DGA1) and YALI0E16797g (LRO1) encode major triacylglycerol synthases of the oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The yeast acyltransferase Sct1p regulates fatty acid desaturation by competing with the desaturase Ole1p - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Glycerol Tripalmitoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol tripalmitoleate, a triglyceride also known as tripalmitolein, is an endogenous lipid molecule composed of a glycerol backbone esterified with three palmitoleic acid moieties. While primarily recognized for its role in energy storage, emerging evidence indicates that glycerol tripalmitoleate possesses distinct biological activities with potential implications for various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of glycerol tripalmitoleate's biological functions, including its effects on cell deformability, its association with metabolic disorders such as hepatic steatosis, and its potential role in other health conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to serve as a valuable resource for researchers and professionals in the field of drug development and life sciences.

Introduction

Glycerol tripalmitoleate is a triacylglycerol that is synthesized endogenously and can be found in certain natural sources. Its primary function within the body is as a dense energy reserve[1]. The breakdown of glycerol tripalmitoleate through enzymatic hydrolysis releases palmitoleic acid, a monounsaturated fatty acid, which can then be utilized in cellular respiration for energy production[1]. Beyond this fundamental metabolic role, specific biological effects of the intact triglyceride molecule are beginning to be elucidated, suggesting a more complex role in cellular function and disease.

Known Biological Activities and Associations

Effects on Erythrocyte Deformability

One of the most directly observed biological effects of glycerol tripalmitoleate is its impact on red blood cells. Studies have shown that it reduces erythrocyte deformability in a concentration-dependent manner[2][3]. This alteration of the mechanical properties of red blood cells could have significant implications for microcirculation and oxygen delivery to tissues.

Association with Hepatic Steatosis

Animal models of hepatic steatosis (fatty liver disease) have demonstrated increased hepatic levels of glycerol tripalmitoleate[2]. This suggests a potential role for this triglyceride in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), a condition closely linked to metabolic syndrome. The accumulation of glycerol tripalmitoleate in the liver may be a consequence of or a contributor to the metabolic dysregulation characteristic of this disease.

Association with Renal Disease

In contrast to its accumulation in the liver during steatosis, plasma levels of glycerol tripalmitoleate have been observed to be reduced in patients with pre-dialysis renal disease. The mechanisms underlying this association are not yet fully understood but point towards a potential link between glycerol tripalmitoleate metabolism and kidney function.

Potential Therapeutic Applications

Preliminary research has suggested several potential therapeutic applications for glycerol tripalmitoleate, although these are still in the exploratory stages:

-

Neuroprotection: Animal studies have indicated a potential neuroprotective role in models of Alzheimer's and Parkinson's disease.

-

Oncology: There are ongoing investigations into its potential anti-cancer properties.

-

Dermatology: Research suggests it may contribute to improved skin hydration and barrier function.

-

Drug Delivery: Due to its biocompatible nature, glycerol tripalmitoleate is being explored as a potential carrier for drug delivery systems.

Putative Signaling Pathways and Mechanisms of Action

While the precise signaling pathways directly modulated by glycerol tripalmitoleate are still under investigation, the biological activities of its constituent fatty acid, palmitoleic acid, and the related saturated fatty acid, palmitic acid, offer insights into potential mechanisms. It is important to note that the effects of the complete triglyceride molecule may differ from those of its individual components.

De Novo Triacylglycerol Biosynthesis

Glycerol tripalmitoleate is a product of the de novo triacylglycerol biosynthesis pathway. This pathway is regulated by key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, which controls the expression of enzymes involved in fatty acid and triglyceride synthesis. Dysregulation of this pathway is a hallmark of metabolic diseases like NAFLD.

Caption: SREBP-mediated De Novo Lipogenesis Pathway leading to Triglyceride Synthesis.

Potential Involvement in Inflammatory and Metabolic Signaling

Based on studies of related fatty acids, glycerol tripalmitoleate may be involved in modulating key signaling pathways implicated in inflammation and metabolism:

-

AMP-activated Protein Kinase (AMPK) Pathway: Palmitic acid has been shown to inhibit AMPK, a central regulator of cellular energy homeostasis, while the monounsaturated fatty acid oleate can reverse this effect. AMPK activation generally inhibits lipogenesis and promotes fatty acid oxidation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Palmitic acid can regulate PPARγ expression, which is involved in lipid accumulation in the liver.

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor in the inflammatory response. Some lipids can modulate NF-κB activity, and this pathway is a target for anti-inflammatory therapies.

Caption: Potential Signaling Pathways Modulated by Glycerol Tripalmitoleate.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as IC50 or EC50 values, for the specific biological activities of glycerol tripalmitoleate. The following table summarizes the available information.

| Biological Effect | Organism/System | Assay | Result | Reference |

| Reduced Erythrocyte Deformability | Human Red Blood Cells | Reid Filtration Assay | Concentration-dependent reduction | |

| Increased Hepatic Levels | Mouse Model | Not specified | Associated with hepatic steatosis | |

| Reduced Plasma Levels | Human | Not specified | Associated with pre-dialysis renal disease |

Experimental Protocols

In Vitro Model of Hepatic Steatosis

This protocol describes a general method for inducing steatosis in cultured hepatocytes, which can be adapted to study the effects of specific lipids like glycerol tripalmitoleate.

Objective: To induce lipid accumulation in hepatocytes to mimic hepatic steatosis in vitro.

Cell Line: HepG2 or primary hepatocytes.

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Fatty acid solution: A mixture of oleic acid and palmitic acid (e.g., 2:1 molar ratio) complexed to bovine serum albumin (BSA). Glycerol tripalmitoleate can be substituted or added to this mixture.

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol (60%)

Procedure:

-

Cell Seeding: Plate hepatocytes in a suitable culture vessel and allow them to adhere and reach the desired confluency.

-

Fatty Acid Treatment: Prepare the fatty acid-BSA complex solution. Remove the normal culture medium from the cells and replace it with the medium containing the fatty acid mixture. Incubate for a specified period (e.g., 24-72 hours) to induce lipid accumulation.

-

Lipid Droplet Staining (Oil Red O): a. Wash the cells with PBS. b. Fix the cells with 10% formalin for at least 1 hour. c. Wash the cells with water and then with 60% isopropanol. d. Stain the cells with Oil Red O solution for 10-15 minutes. e. Wash with 60% isopropanol and then with water. f. Visualize lipid droplets under a microscope.

-

Quantification (Optional): a. Elute the Oil Red O stain from the cells using 100% isopropanol. b. Measure the absorbance of the eluate using a spectrophotometer.

Caption: Experimental Workflow for In Vitro Hepatic Steatosis Induction.

Red Blood Cell Deformability Measurement by Filtration (Reid's Method)

This protocol outlines the principle of a simple filtration method to assess red blood cell deformability.

Objective: To measure the ability of red blood cells to deform and pass through small pores, as an index of their deformability.

Materials:

-

Whole blood collected in an anticoagulant (e.g., EDTA)

-

Polycarbonate membrane filters (e.g., 5.0 µm pore diameter)

-

Filtration apparatus with a constant negative pressure source (e.g., 20 cm of water)

-

Collection tubes and timer

Procedure:

-

Apparatus Setup: Assemble the filtration apparatus with the polycarbonate membrane filter.

-

Blood Sample: Use anticoagulated whole blood.

-

Filtration: Apply a constant negative pressure to the filtration apparatus and pass the whole blood sample through the filter.

-

Measurement: Measure the volume of blood that passes through the filter in a given time (e.g., per minute). This flow rate serves as the index of red cell deformability. A lower flow rate indicates reduced deformability.

-

Data Analysis: Compare the deformability index of test samples (e.g., blood treated with glycerol tripalmitoleate) to control samples.

Caption: Workflow for Red Blood Cell Deformability Measurement by Filtration.

Conclusion and Future Directions

Glycerol tripalmitoleate is an intriguing biological molecule with functions that appear to extend beyond simple energy storage. Its demonstrated effect on red blood cell deformability and its association with hepatic steatosis and renal disease highlight the need for further investigation into its physiological and pathological roles. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which glycerol tripalmitoleate exerts its effects. Determining the precise nature of its interactions with cellular receptors and downstream signaling cascades will be crucial. Furthermore, obtaining robust quantitative data on its dose-dependent effects in various biological systems is essential for understanding its potency and potential for therapeutic development. The experimental protocols provided herein offer a starting point for researchers to explore the multifaceted activities of this endogenous triglyceride. A deeper understanding of glycerol tripalmitoleate's biological activity holds promise for the development of novel therapeutic strategies for a range of metabolic and other diseases.

References

- 1. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]

- 2. DEVELOPMENT OF AN IN VITRO CELL CULTURE MODEL OF HEPATIC STEATOSIS USING HEPATOCYTE-DERIVED REPORTER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tripalmitolein in Lipid Metabolism and Energy Storage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitolein, a triglyceride comprised of three palmitoleic acid molecules esterified to a glycerol backbone, is a significant player in lipid metabolism and energy homeostasis. Beyond its fundamental role as a storage form of the monounsaturated fatty acid palmitoleate, this compound and its metabolic products are emerging as critical signaling molecules with implications for metabolic health and disease. This technical guide provides a comprehensive overview of the synthesis, storage, and breakdown of this compound, detailing the enzymatic processes and regulatory networks involved. We present quantitative data on its tissue distribution, summarize key experimental methodologies for its study, and illustrate the core metabolic and signaling pathways using detailed diagrams. This document serves as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development seeking to deepen their understanding of this compound's function and therapeutic potential.

Introduction

Lipid metabolism is a complex and highly regulated process central to cellular function and organismal health. Triglycerides are the primary form of energy storage in most eukaryotes. Among the vast array of triglyceride species, this compound (glyceryl tripalmitoleate) holds particular interest due to the bioactive properties of its constituent fatty acid, palmitoleic acid (16:1n7). Palmitoleic acid has been identified as a "lipokine," a lipid hormone that can communicate between tissues to regulate systemic metabolism. It is synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This guide delves into the specifics of this compound's journey through the metabolic landscape, from its de novo synthesis and storage in adipose tissue to its mobilization and utilization as an energy source and signaling molecule.

Physicochemical Properties of this compound

This compound is a monounsaturated triglyceride with the chemical formula C₅₁H₉₂O₆ and a molecular weight of approximately 801.3 g/mol . Its structure consists of a glycerol molecule esterified with three palmitoleic acid molecules. The presence of a cis-double bond in each of the fatty acid chains gives the molecule a bent conformation, preventing tight packing and resulting in a lower melting point compared to its saturated counterpart, tripalmitin.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₉₂O₆ | |

| Molecular Weight | 801.3 g/mol | |

| Physical State | Liquid at room temperature | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

This compound Metabolism: Synthesis and Storage

The de novo synthesis of this compound primarily occurs in the liver and adipose tissue through the Kennedy pathway, also known as the glycerol-3-phosphate pathway. This pathway involves a series of enzymatic reactions that sequentially attach fatty acyl-CoAs to a glycerol-3-phosphate backbone.

The Kennedy Pathway for Triglyceride Synthesis

The synthesis of this compound begins with the formation of its precursor, palmitoleoyl-CoA, from palmitoyl-CoA by the action of Stearoyl-CoA Desaturase 1 (SCD1). The subsequent steps of the Kennedy pathway are as follows:

-

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first committed step, the acylation of glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA. While mitochondrial GPAT1 shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, some endoplasmic reticulum-localized GPAT isoforms have broader substrate specificity. For this compound synthesis, a palmitoleoyl-CoA molecule would be esterified.

-

1-acylglycerol-3-phosphate Acyltransferase (AGPAT): The resulting lysophosphatidic acid is then acylated at the sn-2 position by an AGPAT enzyme. AGPAT isoforms also exhibit varying substrate specificities, with some showing a preference for unsaturated acyl-CoAs.

-

Phosphatidate Phosphatase (Lipin): The phosphate group is removed from the resulting phosphatidic acid by a lipin enzyme, yielding diacylglycerol.

-

Diacylglycerol Acyltransferase (DGAT): In the final step, a third fatty acyl-CoA, in this case, palmitoleoyl-CoA, is added to the diacylglycerol molecule by a DGAT enzyme (DGAT1 or DGAT2) to form this compound.

Caption: The Kennedy Pathway for de novo synthesis of this compound.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by hormonal and nutritional signals. Insulin, released in response to high blood glucose, promotes triglyceride synthesis by upregulating the expression of key lipogenic enzymes, including SCD1, and by increasing the availability of glucose for glycerol-3-phosphate and fatty acid synthesis. Conversely, glucagon and epinephrine, which signal low energy states, suppress lipogenesis.

Storage in Adipose Tissue

Once synthesized, this compound is packaged into very-low-density lipoproteins (VLDL) in the liver and transported to peripheral tissues, primarily white adipose tissue, for storage. In adipocytes, this compound is stored in lipid droplets, which are dynamic organelles that expand or shrink based on the energy needs of the body.

This compound Mobilization: Lipolysis

During periods of energy demand, such as fasting or exercise, stored this compound is hydrolyzed in a process called lipolysis to release palmitoleic acid and glycerol. This process is catalyzed by a series of lipases within the adipocyte.

The Lipolytic Cascade

-

Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride backbone, producing diacylglycerol.

-

Hormone-Sensitive Lipase (HSL): HSL then acts on the diacylglycerol to release a second fatty acid, yielding monoacylglycerol.

-

Monoacylglycerol Lipase (MGL): The final fatty acid is cleaved from the monoacylglycerol by MGL, releasing glycerol.

The liberated palmitoleic acid and glycerol can then enter the bloodstream. Palmitoleic acid, bound to albumin, is transported to other tissues like muscle and liver to be used for energy production via β-oxidation, or to act as a signaling molecule. Glycerol is primarily taken up by the liver and can be used for gluconeogenesis or glycolysis.

Caption: Hormonally regulated lipolysis of this compound in adipocytes.

Hormonal Regulation of Lipolysis

Lipolysis is under stringent hormonal control. Catecholamines, such as epinephrine and norepinephrine, stimulate lipolysis by binding to β-adrenergic receptors on adipocytes. This activates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which in turn phosphorylates and activates HSL and other proteins that facilitate lipase access to the lipid droplet. Insulin, on the other hand, is a potent inhibitor of lipolysis. It lowers intracellular cAMP levels, thereby deactivating HSL and promoting triglyceride storage.

This compound in Other Tissues

While adipose tissue is the primary storage site, this compound is also found in other metabolically active tissues like the liver and muscle, where it can serve as a local energy reserve. The balance of this compound synthesis, storage, and breakdown in these tissues is crucial for their proper function and for overall metabolic health.

| Tissue | Primary Role of this compound | Key Regulatory Features |

| Adipose Tissue | Long-term energy storage | Highly responsive to insulin and catecholamines for storage and mobilization. |

| Liver | Temporary storage, packaging into VLDL | Synthesis is influenced by dietary carbohydrate intake. |

| Muscle | Local energy source for contraction | Lipolysis is stimulated by muscle contraction and epinephrine. |

Palmitoleic Acid: The Bioactive Component

The palmitoleic acid released from this compound hydrolysis is not just a fuel source; it also functions as a lipokine. It has been shown to have several beneficial metabolic effects, including:

-

Improved Insulin Sensitivity: Palmitoleic acid can enhance insulin signaling in muscle and liver.

-

Anti-inflammatory Effects: It can suppress inflammation in various tissues.

-

Regulation of Gene Expression: Palmitoleic acid can act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to modulate the expression of genes involved in lipid and glucose metabolism.

Caption: Signaling pathways of palmitoleic acid as a lipokine.

Experimental Protocols

Quantification of this compound in Adipose Tissue by GC-MS

This protocol outlines the general steps for the extraction and quantification of this compound from adipose tissue samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Adipose tissue sample

-

Chloroform/methanol (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., triheptadecanoin)

-

Sodium methoxide in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize a known weight of adipose tissue in chloroform/methanol (2:1, v/v).

-

Add the internal standard.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add sodium methoxide in methanol and heat to convert the triglycerides to fatty acid methyl esters (FAMEs).

-

Neutralize the reaction and extract the FAMEs with hexane.

-

Wash the hexane layer with saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Separate the FAMEs using a suitable temperature program.

-

Identify the palmitoleic acid methyl ester peak based on its retention time and mass spectrum.

-

Quantify the amount of palmitoleic acid relative to the internal standard.

-

Calculate the concentration of this compound in the original tissue sample.

-

Workflow Diagram:

Caption: Workflow for GC-MS quantification of this compound.

Measurement of DGAT Activity

This protocol describes an in vitro assay to measure the activity of DGAT, the enzyme that catalyzes the final step in this compound synthesis.

Materials:

-

Microsomal fraction from cells or tissue expressing DGAT

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

1,2-Dipalmitoleoyl-glycerol

-

[¹⁴C]-Palmitoleoyl-CoA or fluorescently labeled palmitoleoyl-CoA

-

Bovine serum albumin (BSA)

-

Stop solution (e.g., isopropanol/heptane/water)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the assay buffer, BSA, and 1,2-dipalmitoleoyl-glycerol.

-

Add the microsomal protein.

-

Pre-incubate the mixture at 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the labeled palmitoleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Extraction:

-

Stop the reaction by adding the stop solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the newly synthesized labeled this compound.

-

-

Quantification:

-

If using [¹⁴C]-palmitoleoyl-CoA, quantify the radioactivity in the organic phase using a scintillation counter.

-

If using a fluorescently labeled substrate, measure the fluorescence using a plate reader.

-

Calculate the DGAT activity as the amount of labeled product formed per unit time per amount of protein.

-

Conclusion and Future Directions

This compound is a key molecule in the intricate web of lipid metabolism, serving as both an energy depot and a source of the signaling molecule palmitoleic acid. Understanding the detailed mechanisms of its synthesis, storage, and mobilization is crucial for developing therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future research should focus on elucidating the specific substrate preferences of the enzymes involved in this compound metabolism, the precise signaling pathways activated by palmitoleic acid in different tissues, and the development of high-throughput screening assays to identify modulators of this compound metabolism for therapeutic purposes. This guide provides a solid foundation for these future endeavors, offering a detailed overview of the current knowledge and the experimental tools available to the research community.

A Comprehensive Technical Guide to Tripalmitolein (CAS No. 20246-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitolein (CAS No. 20246-55-3) is a triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-7 fatty acid, palmitoleic acid. As a component of various natural oils and animal fats, it serves as a significant energy store.[1] Beyond its basic metabolic role, the constituent palmitoleic acid is recognized for its emerging role as a bioactive lipid molecule, or "lipokine," influencing systemic metabolic regulation. This technical guide provides an in-depth overview of the physicochemical properties, synthesis and analysis protocols, and the biological significance of this compound, with a focus on its interaction with key cellular signaling pathways relevant to metabolic disease and drug development.

Physicochemical Properties

This compound is a liquid at room temperature, a characteristic conferred by the cis-double bonds in its acyl chains which prevent efficient molecular packing.[1] It is a non-polar molecule, exhibiting hydrophobicity and solubility in organic solvents.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 20246-55-3 | [2][3] |

| Molecular Formula | C₅₁H₉₂O₆ | |

| Molecular Weight | 801.27 g/mol | |

| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

| Synonyms | Glyceryl Tripalmitoleate, Palmitoleic Acid Triglyceride, TG(16:1/16:1/16:1) | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.929 g/cm³ (liquid) | |

| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg | |

| Flash Point | 289.6 ± 30.2 °C | |

| Solubility | Insoluble in water; Soluble in chloroform and other organic solvents. | |

| Storage | Store at -20°C in a freezer for long-term stability. |

Biological Activity and Signaling Pathways

This compound's primary biological function is as a dense energy source. Following ingestion, it undergoes hydrolysis by lipases, releasing glycerol and free palmitoleic acid. Palmitoleic acid itself is an active signaling molecule that can influence cellular processes.

Metabolic Regulation

Studies on its constituent fatty acid, palmitoleic acid, suggest that it may improve insulin sensitivity and influence lipid metabolism. The metabolic effects are mediated through the modulation of key energy-sensing and lipid-regulating signaling pathways.

Core Signaling Interactions

The hydrolysis of this compound releases palmitoleic acid, which can then influence central metabolic signaling nodes such as AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (mTOR), and peroxisome proliferator-activated receptors (PPARs).

-

AMPK Pathway: AMPK acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated, leading to the inhibition of anabolic processes (like lipid synthesis) and the activation of catabolic processes (like fatty acid oxidation) to restore energy homeostasis. Fatty acids can influence AMPK activity, thereby impacting downstream metabolic regulation.

-

mTOR Pathway: The mTOR pathway, particularly mTORC1, is a central regulator of cell growth, proliferation, and anabolic metabolism, including lipogenesis. It integrates signals from nutrients (like amino acids and glucose) and growth factors. Excess nutrients, including certain saturated fatty acids, can lead to mTORC1 activation, which promotes the synthesis of lipids, including triglycerides. There is a reciprocal inhibitory relationship between AMPK and mTORC1; AMPK activation inhibits mTORC1 signaling.

-

PPAR Pathway: PPARs are ligand-activated transcription factors that are critical regulators of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, highly expressed in the liver, leads to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis (fat cell differentiation).

Below is a diagram illustrating the logical relationship between this compound metabolism and these key signaling pathways.

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from glycerol and palmitoleic acid using a 1,3-specific lipase, followed by acylation. This is a common strategy for producing structured triglycerides.

Materials:

-

Glycerol

-

Palmitoleic Acid (>=98% purity)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Organic solvent (e.g., n-hexane, solvent-free system is also possible)

-

Molecular sieves (3Å)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with temperature control and magnetic stirring

Methodology:

-

Preparation: Dry the glycerol and palmitoleic acid under vacuum to remove residual water. Add activated molecular sieves to the reaction solvent (if used) to ensure anhydrous conditions.

-

Reaction Setup: In the reaction vessel, combine glycerol and palmitoleic acid. A typical molar ratio is 1:3.3 (glycerol:palmitoleic acid) to drive the reaction towards the triglyceride product.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically 5-10% (w/w) of the total substrates.

-

Reaction Conditions: Conduct the reaction at a controlled temperature, typically between 60-70°C, under continuous stirring. To shift the equilibrium towards ester synthesis, remove the water produced during the reaction by applying a vacuum (e.g., 5-60 mbar) or by passing a stream of dry inert gas through the mixture.

-

Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or HPLC.

-

Termination and Purification: Once the reaction reaches completion (typically 24-48 hours), terminate it by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

-

Product Isolation: Remove the unreacted free fatty acids from the product mixture, for instance, by short-path distillation or by neutralization with a hydroethanolic KOH solution followed by washing. The final product can be further purified by column chromatography on silica gel.

Protocol for HPLC Analysis of this compound

This protocol outlines a general method for the analysis of triglycerides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS), which is suitable for non-volatile analytes like this compound.

Instrumentation & Materials:

-

HPLC system with binary gradient pump, autosampler, and column oven

-

Detector: ELSD or MS

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Dichloromethane or a mixture like Methanol/Ethanol (60/40)

-

Sample Solvent: Chloroform or Hexane/Isopropanol (1:1 v/v)

-

This compound standard (>99% purity)

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in the sample solvent. Create a series of dilutions (e.g., 0.1 to 2 mg/mL) for calibration.

-

Sample Preparation: Dissolve the sample containing this compound in the sample solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

-

Chromatographic Conditions:

-

Column Temperature: 30-40°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of the less polar Mobile Phase B to elute the highly non-polar triglycerides. An example gradient is:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions (90% A, 10% B)

-

35-45 min: Column re-equilibration

-

-

-

Detector Settings (ELSD):

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow (Nitrogen): 1.5 L/min

-

-

Data Analysis: Identify the this compound peak by comparing the retention time with the pure standard. Quantify the amount by constructing a calibration curve from the standard solutions (peak area vs. concentration).

Conclusion

This compound is a simple triglyceride that serves as a valuable model for studying lipid metabolism. Its biological effects are primarily mediated by its hydrolysis product, palmitoleic acid, which acts as a signaling molecule influencing key metabolic pathways including AMPK, mTOR, and PPARs. The provided protocols for synthesis and analysis offer a framework for researchers to produce and quantify this compound for use in in-vitro and in-vivo studies. A deeper understanding of how this compound and its constituents modulate these central signaling networks is critical for developing therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.

References

A Technical Guide to the Lipid Structure of TG(16:1/16:1/16:1) (Tripalmitolein)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triglyceride TG(16:1/16:1/16:1), commonly known as tripalmitolein. It details the molecule's core structural and physicochemical properties, outlines methodologies for its synthesis and analysis, and explores its role within biological pathways. This document is intended to serve as a foundational resource for professionals in research, science, and drug development who are engaged with lipid chemistry and metabolism.

Core Structure and Properties

This compound is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains. In the case of TG(16:1/16:1/16:1), these are three molecules of palmitoleic acid. Palmitoleic acid is a monounsaturated omega-7 fatty acid with 16 carbon atoms and one double bond in the cis configuration at the 9th carbon from the methyl end (16:1n-7).

The presence of these unsaturated fatty acid chains gives this compound distinct properties compared to its saturated counterpart, tripalmitin. The cis-double bonds introduce kinks in the fatty acid chains, preventing them from packing closely together. This results in a lower melting point, causing this compound to be a liquid at room temperature.[1]

Quantitative Data

The following table summarizes the key quantitative data for TG(16:1/16:1/16:1).

| Property | Value | Source(s) |

| Molecular Formula | C₅₁H₉₂O₆ | [1] |

| Molecular Weight | 801.3 g/mol | [1][2] |

| IUPAC Name | 2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | [1] |

| Synonyms | This compound, Glycerol tripalmitoleate, Palmitoleic acid triglyceride | |

| Physical State | Liquid at room temperature | |

| Boiling Point | 765.9 ± 50.0 °C at 760 mmHg | |

| Flash Point | 289.6 ± 30.2 °C | |

| CAS Number | 20246-55-3 |

Experimental Protocols

Enzymatic Synthesis of TG(16:1/16:1/16:1)

The synthesis of specific triglycerides like this compound is often achieved through enzyme-catalyzed reactions, which offer high selectivity and milder reaction conditions compared to chemical synthesis. Lipases are commonly employed for the esterification of glycerol with fatty acids.

Principle: This protocol describes the synthesis of TG(16:1/16:1/16:1) via the lipase-catalyzed esterification of glycerol with palmitoleic acid. A 1,3-specific lipase can be used to first synthesize 1,3-dipalmitoleoyl-glycerol, followed by the acylation of the sn-2 position. Alternatively, a non-specific lipase can be used in a one-step reaction. The following is a general protocol that can be optimized.

Materials:

-

Glycerol

-

Palmitoleic acid

-

Immobilized lipase (e.g., from Candida antarctica lipase B (Novozym 435) for non-specific esterification, or from Rhizomucor miehei for 1,3-specificity)

-

Organic solvent (e.g., n-hexane, optional for solvent-based reaction)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: A molar ratio of glycerol to palmitoleic acid of 1:3.3 is recommended to drive the reaction towards the tri-acylated product.

-

Reaction Setup (Solvent-Free System):

-

Add glycerol and palmitoleic acid to the reaction vessel.

-

Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

-

Add molecular sieves to remove the water produced during esterification.

-

Heat the mixture to the optimal temperature for the chosen lipase (typically 40-60°C).

-

Stir the reaction mixture continuously.

-

-

Reaction Setup (Solvent-Based System):

-

Dissolve glycerol and palmitoleic acid in a suitable organic solvent like n-hexane in the reaction vessel.

-

Follow steps 2b-2e.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Product Recovery:

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be reused.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The resulting product can be purified using column chromatography on silica gel to separate the desired triglyceride from mono- and diglycerides and unreacted fatty acids.

-

Analysis of TG(16:1/16:1/16:1) by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of triglycerides, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the triglyceride into its more volatile fatty acid methyl esters (FAMEs) through transesterification.

Principle: The triglyceride is reacted with a methanol/acid catalyst to cleave the ester bonds and form the methyl esters of the constituent fatty acids. These FAMEs are then analyzed by GC-MS.

Materials:

-

This compound sample

-

Methanolic HCl (1.25 M) or BF₃-methanol

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., heptadecanoic acid methyl ester)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of the this compound sample into a reaction vial. Add a known amount of the internal standard.

-

Transesterification:

-

Add 2 mL of methanolic HCl to the vial.

-

Cap the vial tightly and heat at 80°C for 2 hours.

-

-

Extraction of FAMEs:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Drying: Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-23 or similar polar capillary column

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

-

Biological Pathways

De Novo Triacylglycerol Biosynthesis

This compound, like other triglycerides, is synthesized in the body through the de novo triacylglycerol biosynthesis pathway, also known as the Kennedy pathway. This process primarily occurs in the liver and adipose tissue. The pathway begins with glycerol-3-phosphate, which is derived from glycolysis or the phosphorylation of glycerol. Through a series of enzymatic steps involving acyltransferases, two fatty acyl-CoA molecules are esterified to the glycerol backbone to form phosphatidic acid. A phosphatase then removes the phosphate group to yield diacylglycerol (DAG). Finally, a third fatty acyl-CoA is added by diacylglycerol acyltransferase (DGAT) to form the triglyceride.

Potential Signaling Roles

While the primary role of triglycerides is energy storage, the constituent fatty acids can have signaling properties. Palmitoleic acid, the fatty acid in this compound, has been investigated for its potential roles in lipid metabolism and insulin sensitivity. Some studies suggest that palmitoleic acid may have anti-inflammatory effects. It is important to note that these signaling roles are attributed to the fatty acid itself, which would be released from this compound upon lipolysis, rather than the intact triglyceride molecule acting as a direct signaling messenger.

Visualizations

Caption: Molecular structure of TG(16:1/16:1/16:1).

Caption: GC-MS analysis workflow for TG(16:1/16:1/16:1).

Caption: De novo triacylglycerol biosynthesis pathway.

Caption: Potential metabolic influences of this compound.

References

Cellular Location of Tripalmitolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitolein, a triacylglycerol (TAG) composed of three palmitoleic acid chains esterified to a glycerol backbone, is a key neutral lipid involved in cellular energy storage and metabolism. Understanding its precise subcellular localization is critical for elucidating its role in various physiological and pathological processes, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the cellular distribution of this compound, detailing the experimental methodologies used for its localization and quantification, and illustrating the key metabolic pathways in which it participates.

Cellular Distribution of this compound

This compound, like other triacylglycerols, is primarily stored within specialized organelles known as lipid droplets (LDs) . These dynamic organelles serve as the main reservoir for neutral lipids, protecting the cell from the lipotoxic effects of free fatty acids. While the bulk of this compound resides in the core of lipid droplets, its synthesis originates in the endoplasmic reticulum (ER) . Trace amounts may also be found within the ER membrane, particularly during its synthesis and the biogenesis of lipid droplets. The Human Metabolome Database also lists "Extracellular" and "Membrane" as potential locations, though the primary intracellular storage site is the lipid droplet.[1]

Quantitative Data on Subcellular Distribution

While extensive lipidomic studies have been conducted on isolated lipid droplets and other organelles, specific quantitative data for the subcellular distribution of this compound remains limited in publicly available literature. The following table represents a generalized distribution of triacylglycerols based on current cell biology understanding. The precise percentages for this compound will vary depending on cell type, metabolic state, and experimental conditions.

| Organelle | Percentage of Total Cellular this compound (Estimated) | Method of Determination |

| Lipid Droplets | > 95% | Lipidomics of isolated organelles |

| Endoplasmic Reticulum | < 5% | Lipidomics of subcellular fractions |

| Other Membranes | Trace Amounts | Lipidomics of subcellular fractions |

| Extracellular Space | Variable | Metabolomics of extracellular fluid |

Experimental Protocols

Determining the subcellular location of this compound requires a combination of organelle isolation, lipid extraction, and sensitive analytical techniques.

Isolation of Lipid Droplets by Density Gradient Ultracentrifugation

This protocol is a standard method for obtaining a highly enriched fraction of lipid droplets.

Materials:

-

Cultured cells or homogenized tissue

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors

-

Sucrose solutions of varying concentrations (e.g., 60%, 40%, 30%, 20%, 10% w/v in lysis buffer)

-

Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 20 minutes to swell the cells.

-

Homogenization: Homogenize the swollen cells using a Dounce homogenizer or a similar mechanical disruption method until >90% of cells are lysed, as confirmed by microscopy.

-

Post-Nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).

-

Sucrose Gradient: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions, starting with the highest concentration at the bottom.

-

Loading and Ultracentrifugation: Carefully layer the post-nuclear supernatant on top of the sucrose gradient. Centrifuge at 100,000 x g for 2 hours at 4°C.

-

Fraction Collection: Lipid droplets will float to the top of the gradient and appear as a distinct white band. Carefully collect this fraction using a pipette. Other cellular organelles will sediment into the gradient at different densities.

Lipid Extraction and Quantification by Mass Spectrometry-based Lipidomics

This protocol outlines the analysis of the lipid content of isolated subcellular fractions.

Materials:

-

Isolated organelle fractions (e.g., lipid droplets, ER/microsomes)

-

Chloroform

-

Methanol

-

Internal lipid standards (e.g., deuterated triacylglycerol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

To the aqueous organelle fraction, add chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).

-

Vortex thoroughly and incubate at room temperature for 30 minutes.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex again and centrifuge to separate the phases.

-

The lower organic phase contains the lipids. Carefully collect this phase.

-

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Separate the lipid species using a suitable chromatography column (e.g., C18 reverse-phase).

-

Detect and identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Fluorescent Labeling and Imaging of this compound

Visualizing the localization of newly synthesized this compound can be achieved by metabolic labeling with fluorescent fatty acid analogs.

Materials:

-

Live cells in culture

-

Fluorescently labeled palmitoleic acid analog (e.g., BODIPY-palmitoleate) or a general fluorescent neutral lipid stain (e.g., Nile Red, BODIPY 493/503)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Labeling:

-

For metabolic labeling, incubate the cells with a low concentration of the fluorescent palmitoleic acid analog in the culture medium for a defined period. The cell's metabolic machinery will incorporate this analog into newly synthesized triacylglycerols, including this compound.

-

For general lipid droplet staining, incubate the cells with Nile Red or BODIPY 493/503 for a short period.

-

-